(2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C26H28O6 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sugar Imine Molecules
Research has demonstrated the synthesis of new sugar imine molecules using the concept of click chemistry and microwave irradiation, involving molecules related to (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol. This process initiates with the production of propargyl ether and involves several steps, including bromination and azide treatment, to produce high-yield triazole molecules (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Synthesis of C15 Polyketide Spiroketals
A study explored the conversion of specific compounds into high stereo- and enantioselective spiroketals. These spiroketals, which have structural similarities to this compound, were tested for cytotoxicity against various cancer cell lines, demonstrating potential in cancer research (Meilert, Pettit, & Vogel, 2004).
Crystal Structure and Synthesis Studies
In crystallography, the structure of compounds similar to this compound was analyzed to understand their conformation and interactions. These studies contribute to a deeper understanding of molecular structures and their potential applications in various fields of chemistry (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Novel Approaches in Chemical Synthesis
Several studies have developed novel approaches for preparing compounds structurally similar to this compound. These methods aim to enhance yields, reduce byproducts, and improve the overall efficiency of the synthesis process. Such advancements are crucial for the production of specialized molecules for research and industrial applications (Liu et al., 2008; Liu, Li, Lu, & Miao, 2008; Liu, Li, Lu, Yang, & Lu, 2010).
Bioactive Compound Synthesis
Research on bioactive compounds, including those structurally related to this compound, has shown potential in various biological applications. These compounds have demonstrated activities such as anti-inflammatory, antifungal, and anti-HIV, highlighting their importance in medicinal chemistry (Ye, Sun, & Pan, 2004).
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-ZLOLNMDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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